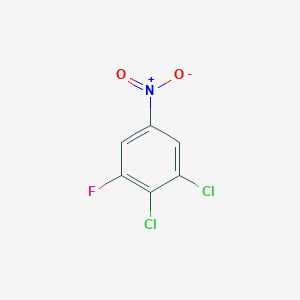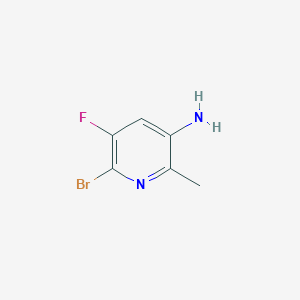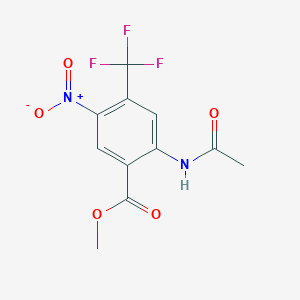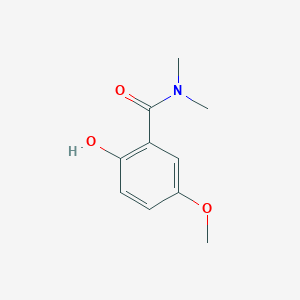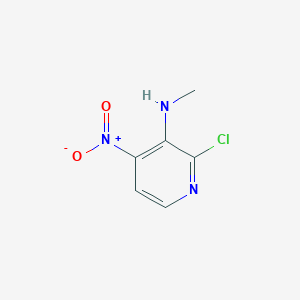
2-Chloro-N-methyl-4-nitro-3-pyridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-4-nitro-3-pyridinamine is a chemical compound with the molecular formula C6H6ClN3O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the nitrogen atom, and a nitro group at the fourth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-methyl-4-nitro-3-pyridinamine typically involves the nitration of 2-chloro-N-methylpyridinamine. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-methyl-4-nitro-3-pyridinamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 2-Chloro-N-methyl-4-amino-3-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-4-nitro-3-pyridinamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-4-nitro-3-pyridinamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the pyridine ring contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity .
Comparación Con Compuestos Similares
2-Chloro-3-pyridinamine: Similar structure but lacks the nitro and methyl groups.
2-Chloro-5-methyl-4-nitro-pyridine: Similar but with a different substitution pattern.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains additional chlorine atoms and dimethyl groups.
Uniqueness: 2-Chloro-N-methyl-4-nitro-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and chlorine groups allows for diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C6H6ClN3O2 |
|---|---|
Peso molecular |
187.58 g/mol |
Nombre IUPAC |
2-chloro-N-methyl-4-nitropyridin-3-amine |
InChI |
InChI=1S/C6H6ClN3O2/c1-8-5-4(10(11)12)2-3-9-6(5)7/h2-3,8H,1H3 |
Clave InChI |
INBBLNGFEFPPEH-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CN=C1Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)




![(4-Chloro-phenyl)-[6-(1-methyl-1h-benzoimidazol-2-yl)-pyrazin-2-yl]-carbamic acid tert-butyl ester](/img/structure/B13937232.png)

